molecular formula C17H16ClFN2O2 B2598427 (2-Chloro-4-fluorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034329-01-4

(2-Chloro-4-fluorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

Cat. No.: B2598427
CAS No.: 2034329-01-4
M. Wt: 334.78
InChI Key: LFMROGWHPSYHGT-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a combination of chloro, fluoro, pyridinyl, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 2-chloro-4-fluoroaniline with 4-pyridinol in the presence of a base to form the pyridinyl intermediate. This intermediate is then reacted with piperidine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-4-fluorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may act as a ligand for specific receptors or enzymes, making it a candidate for drug development. Studies have shown that similar compounds exhibit antiviral, anti-inflammatory, and anticancer activities .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers or coatings can enhance their properties, such as thermal stability, chemical resistance, and mechanical strength .

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context, but common targets include neurotransmitter receptors, ion channels, and metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-Chloro-4-fluorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents .

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O2/c18-16-11-12(19)1-2-15(16)17(22)21-9-5-14(6-10-21)23-13-3-7-20-8-4-13/h1-4,7-8,11,14H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMROGWHPSYHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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